2-Phenyl-2-(phenylthio)acetic acid

Catalog No.
S751439
CAS No.
10490-07-0
M.F
C14H12O2S
M. Wt
244.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2-(phenylthio)acetic acid

CAS Number

10490-07-0

Product Name

2-Phenyl-2-(phenylthio)acetic acid

IUPAC Name

2-phenyl-2-phenylsulfanylacetic acid

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)

InChI Key

UOCQATUFLPHRNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2

Synthesis of Pyridines

Perfumes

Penicillin G Production

Diclofenac Production

Antimicrobial Applications

2-Phenyl-2-(phenylthio)acetic acid is an organosulfur compound characterized by its molecular formula C14H12O2SC_{14}H_{12}O_2S. This compound features a phenyl group and a phenylthio group attached to an acetic acid moiety, which contributes to its unique chemical properties. The presence of sulfur in the structure enhances its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

General Safety Considerations for Organic Acids

Carboxylic acids, like the one present in this molecule, generally exhibit some degree of acidity. When handling unknown organic acids, it is advisable to follow standard laboratory safety procedures for handling acids, including:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats [].
  • Working in a well-ventilated fume hood.
  • Following safe handling practices to minimize skin contact.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The phenylthio group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
  • Substitution: The phenylthio group is amenable to nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation: Sulfoxides, sulfones.
  • Reduction: Thiol derivatives.
  • Substitution: Various substituted phenylacetic acid derivatives.

Research indicates that 2-Phenyl-2-(phenylthio)acetic acid exhibits potential biological activities, including antimicrobial and antifungal properties. These activities make it a candidate for further investigation in drug development and therapeutic applications. Its unique structural features may contribute to its efficacy against various pathogens.

Synthetic Routes

The synthesis of 2-Phenyl-2-(phenylthio)acetic acid typically involves the reaction of phenylthiol with phenylacetic acid. A common method includes:

  • Reactants: Phenylthiol and phenylacetic acid.
  • Catalyst/Base: Sodium hydroxide is often used to facilitate the reaction.
  • Solvent: The reaction is usually conducted in organic solvents like methanol or ethanol.
  • Purification: The product is purified through recrystallization.

Industrial Production Methods

For large-scale production, similar reaction conditions are employed but optimized for higher yields and purity. Advanced techniques such as continuous flow reactors and chromatography are often utilized to enhance efficiency.

2-Phenyl-2-(phenylthio)acetic acid has several notable applications:

  • Organic Synthesis: Serves as a building block for more complex molecules in organic chemistry.
  • Biological Research: Investigated for its potential therapeutic uses due to its antimicrobial properties.
  • Industrial Chemistry: Utilized in the synthesis of specialty chemicals and materials.

Similar Compounds

  • (Phenylmercapto)acetic acid
  • S-Phenylthioglycolic acid
  • Thiophenoxyacetic acid

Uniqueness

The distinctiveness of 2-Phenyl-2-(phenylthio)acetic acid lies in its dual functional groups—both a phenyl group and a phenylthio group attached to the acetic acid moiety—imparting unique chemical and biological properties compared to its analogs. This structural feature enhances its reactivity and potential utility in various applications, making it a valuable compound in both research and industry.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10490-07-0

Dates

Modify: 2023-08-15

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